molecular formula C18H12ClN3O3 B10915961 N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915961
M. Wt: 353.8 g/mol
InChI Key: AJFCVFRYYTUWAA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolo[5,4-b]pyridine core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate reagent to form the oxazolo[5,4-b]pyridine core.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan-2-boronic acid derivative and a suitable palladium catalyst.

    Attachment of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a 3-chlorophenyl halide and a suitable base.

    Formation of the carboxamide group: The carboxamide group can be formed through an amidation reaction, using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophilic substitution using sodium hydroxide, electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-6-(thiophen-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

    N-(3-chlorophenyl)-6-(pyridin-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: This compound has a pyridine ring instead of a furan ring, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H12ClN3O3

Molecular Weight

353.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H12ClN3O3/c1-10-16-13(17(23)20-12-5-2-4-11(19)8-12)9-14(15-6-3-7-24-15)21-18(16)25-22-10/h2-9H,1H3,(H,20,23)

InChI Key

AJFCVFRYYTUWAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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